N-cyclohex-3-en-1-yl-3,3-difluorocyclopentane-1-carboxamide
Description
N-cyclohex-3-en-1-yl-3,3-difluorocyclopentane-1-carboxamide is an organic compound characterized by a cyclohexene ring, a difluorocyclopentane moiety, and a carboxamide group
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-3,3-difluorocyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c13-12(14)7-6-9(8-12)11(16)15-10-4-2-1-3-5-10/h1-2,9-10H,3-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDYOJLVZQBAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C2CCC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohex-3-en-1-yl-3,3-difluorocyclopentane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexene ring, followed by the introduction of the difluorocyclopentane moiety through a series of halogenation and substitution reactions. The final step involves the formation of the carboxamide group via an amide coupling reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-cyclohex-3-en-1-yl-3,3-difluorocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexene ring or the difluorocyclopentane moiety.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-cyclohex-3-en-1-yl-3,3-difluorocyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohex-3-en-1-yl-3,3-difluorocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentane moiety may enhance binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
N-cyclohex-3-en-1-yl-3,3-difluorocyclopentane-1-carboxamide can be compared with similar compounds, such as:
Cyclohex-3-en-1-yl-3,3-difluorocyclopentane-1-carboxylic acid: Lacks the amide group, which may affect its reactivity and binding properties.
N-cyclohex-3-en-1-yl-3-fluorocyclopentane-1-carboxamide: Contains only one fluorine atom, potentially altering its chemical and biological properties.
N-cyclohex-3-en-1-yl-3,3-difluorocyclopentane-1-amine: The absence of the carboxamide group may result in different reactivity and interaction with biological targets.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
